molecular formula C12H9BrFNO B1378504 3-Benzyloxy-5-bromo-2-fluoropyridine CAS No. 1428532-92-6

3-Benzyloxy-5-bromo-2-fluoropyridine

Cat. No. B1378504
CAS RN: 1428532-92-6
M. Wt: 282.11 g/mol
InChI Key: XCCUAQPTKFITSD-UHFFFAOYSA-N
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Description

3-Benzyloxy-5-bromo-2-fluoropyridine is a chemical compound with the molecular formula C12H9BrFNO . It is used in various chemical reactions and has a molecular weight of 282.11 .


Synthesis Analysis

The synthesis of this compound involves several steps. One common method is the Suzuki reaction, which involves coupling with a range of aryl iodides . This reaction yields 3-monosubstituted 5-bromo-2-fluoropyridines in excellent yields .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C12H9BrFNO/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can undergo a second Suzuki reaction utilizing the bromo constituent with aryl and heteroaryl boronic acids to provide 3,5-disubstituted 2-fluoropyridines .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Pyridine Nucleosides Synthesis

The synthesis of various pyridine nucleosides, which are key components in the development of antiviral and anticancer drugs, has been a significant area of application. For instance, derivatives of 5-fluoropyridine have been utilized in the synthesis of analogs related to 5-fluorouracil, a widely used chemotherapeutic agent. These compounds are prepared through a series of reactions involving halogenated pyridines, demonstrating the critical role of such intermediates in medicinal chemistry research (Nesnow & Heidelberger, 1973).

Radiosynthesis for Medical Imaging

Another application is in the radiosynthesis of fluoropyridines, which are valuable for positron emission tomography (PET) imaging. The synthesis of 2-amino-5-[18F]fluoropyridines, achieved via palladium-catalyzed amination, showcases the utility of halogenated pyridines in generating radiotracers for diagnostic imaging, contributing significantly to advancements in non-invasive medical imaging techniques (Pauton et al., 2019).

Versatile Organic Synthesis

Halogenated pyridines serve as precursors in the synthesis of diverse organic molecules. For example, the preparation of 3,5-disubstituted 2-fluoropyridines from 5-bromo-2-fluoropyridine via Suzuki coupling reactions illustrates the compound's versatility as a building block for creating variously substituted pyridines, which are crucial in drug development and materials science (Sutherland & Gallagher, 2003).

Safety and Hazards

The safety information for 3-Benzyloxy-5-bromo-2-fluoropyridine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305 + P351 + P338) .

Mechanism of Action

Target of Action

It is often used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The success of these reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

In Suzuki–Miyaura coupling reactions, 3-Benzyloxy-5-bromo-2-fluoropyridine may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that the compound is used in suzuki–miyaura coupling reactions , which are key in the synthesis of various biologically active molecules .

Pharmacokinetics

The compound’s stability and readiness for preparation are key factors in its use in suzuki–miyaura coupling reactions .

Result of Action

Its use in suzuki–miyaura coupling reactions contributes to the formation of new carbon–carbon bonds , which are fundamental in the synthesis of various organic compounds .

Action Environment

The success of suzuki–miyaura coupling reactions, in which the compound is used, originates from their mild and functional group tolerant reaction conditions .

Biochemical Analysis

Biochemical Properties

3-Benzyloxy-5-bromo-2-fluoropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in the enzyme’s conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell. Additionally, it can modulate cell signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects downstream biochemical pathways. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have indicated that high doses of this compound can cause adverse effects, including organ damage and altered physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. These interactions can lead to changes in metabolite levels and metabolic flux, affecting the overall metabolic state of the cell. The compound’s influence on metabolic pathways can have significant implications for cellular function and overall organismal health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution pattern of this compound can influence its biological activity and effectiveness in various applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with other biomolecules and its overall biological activity .

properties

IUPAC Name

5-bromo-2-fluoro-3-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCUAQPTKFITSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601265085
Record name 5-Bromo-2-fluoro-3-(phenylmethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1428532-92-6
Record name 5-Bromo-2-fluoro-3-(phenylmethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428532-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluoro-3-(phenylmethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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